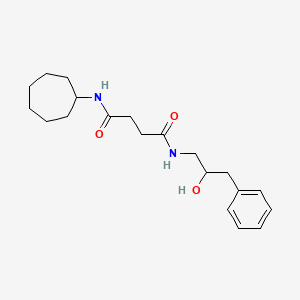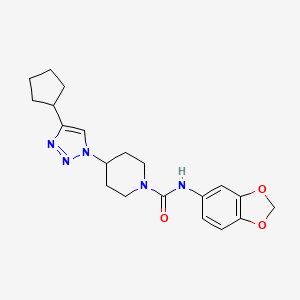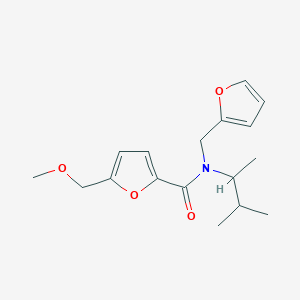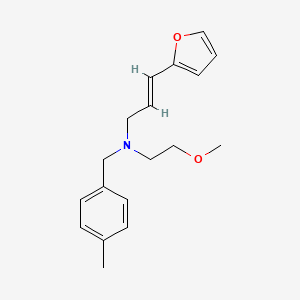![molecular formula C20H26N2O2S B5903853 N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide is a chemical compound that belongs to the class of amides. It is also known as 'thienylfentanyl' and is a derivative of fentanyl, a potent synthetic opioid. Thienylfentanyl is a highly potent compound and has been used in scientific research for various purposes.
Wirkmechanismus
Thienylfentanyl acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is located in the central nervous system. Activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in analgesia, sedation, and euphoria. Thienylfentanyl is highly selective for the mu-opioid receptor and has little affinity for other opioid receptors.
Biochemical and Physiological Effects:
Thienylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, euphoria, respiratory depression, and physical dependence. The analgesic effects of thienylfentanyl are more potent than fentanyl, which makes it a useful compound for the treatment of severe pain. The sedative and anxiolytic effects of thienylfentanyl make it useful for the treatment of anxiety and insomnia. However, the respiratory depressant effects of thienylfentanyl can be dangerous, and it can lead to respiratory arrest if used in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Thienylfentanyl has several advantages for lab experiments. It is highly potent and produces a range of effects that can be studied in animal models. Thienylfentanyl is also relatively easy to synthesize, which makes it a useful compound for researchers. However, thienylfentanyl has several limitations for lab experiments. It is highly addictive and can produce physical dependence in animal models. It also has a narrow therapeutic window, which means that it can be dangerous if used in high doses.
Zukünftige Richtungen
There are several future directions for the study of thienylfentanyl. One area of research is the development of new analogs of thienylfentanyl that have improved therapeutic profiles. Another area of research is the study of the abuse potential of thienylfentanyl and the development of new treatments for opioid addiction. Thienylfentanyl can also be studied for its potential use in the treatment of other conditions, such as depression and post-traumatic stress disorder.
Synthesemethoden
The synthesis of thienylfentanyl involves the reaction of fentanyl with 3-thienylmethylamine. The reaction is carried out in the presence of a reducing agent and a solvent. The reducing agent is used to reduce the imine intermediate, which is formed during the reaction, to the desired amide product. The solvent used in the reaction is typically anhydrous ethanol or acetonitrile. The yield of thienylfentanyl obtained from this reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Thienylfentanyl has been used in scientific research for various purposes. It has been studied for its analgesic effects, as it has been found to be more potent than fentanyl in animal models. Thienylfentanyl has also been studied for its sedative and anxiolytic effects. It has been found to be effective in reducing anxiety and producing sedation in animal models. Thienylfentanyl has also been studied for its abuse potential, as it has been found to be highly addictive in animal models.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(thiophen-3-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-21(2)12-13-22(15-17-11-14-25-16-17)20(24)10-6-9-19(23)18-7-4-3-5-8-18/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKOAKUUXQPRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CSC=C1)C(=O)CCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)


![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)

![methyl (2S)-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)(phenyl)acetate](/img/structure/B5903832.png)

![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)